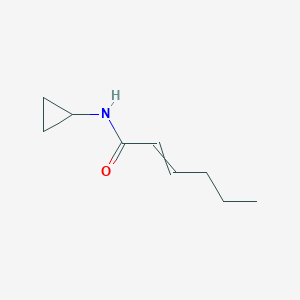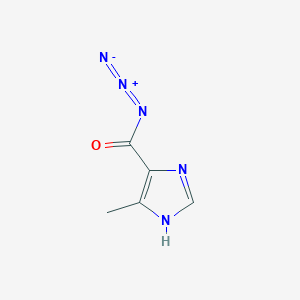
4-methyl-1H-Imidazole-5-carbonyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-1H-Imidazole-5-carbonyl azide is a chemical compound with the molecular formula C5H5N5O It is a derivative of imidazole, a five-membered ring containing two nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-1H-Imidazole-5-carbonyl azide typically involves the reaction of 4-methyl-1H-imidazole-5-carboxylic acid with a suitable azide source, such as sodium azide, under specific reaction conditions. The process often requires the use of a dehydrating agent like thionyl chloride to facilitate the formation of the azide group. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using larger reaction vessels, and ensuring proper safety measures due to the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-1H-Imidazole-5-carbonyl azide can undergo various chemical reactions, including:
Oxidation: The azide group can be oxidized to form nitro compounds.
Reduction: The azide group can be reduced to form amines.
Substitution: The azide group can participate in substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used to substitute the azide group, depending on the desired product.
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and various substituted imidazole compounds, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
4-Methyl-1H-Imidazole-5-carbonyl azide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development, particularly in targeting specific enzymes or receptors.
Industry: It is used in the synthesis of specialty chemicals and materials, including catalysts and polymers.
Wirkmechanismus
The mechanism of action of 4-Methyl-1H-Imidazole-5-carbonyl azide involves its interaction with specific molecular targets, such as enzymes or receptors. The azide group can undergo chemical transformations that enable the compound to bind to or modify these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the derivatives being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-1H-Imidazole-5-carboxaldehyde: A related compound with an aldehyde group instead of an azide group.
4-Methyl-1H-Imidazole-5-carboxylic acid: The precursor to 4-Methyl-1H-Imidazole-5-carbonyl azide.
4-Methyl-1H-Imidazole: The parent imidazole compound without additional functional groups.
Uniqueness
This compound is unique due to the presence of the azide group, which imparts distinct reactivity and potential applications compared to its analogs. The azide group allows for a wide range of chemical transformations, making it a valuable intermediate in synthetic chemistry.
Eigenschaften
CAS-Nummer |
71704-68-2 |
|---|---|
Molekularformel |
C5H5N5O |
Molekulargewicht |
151.13 g/mol |
IUPAC-Name |
5-methyl-1H-imidazole-4-carbonyl azide |
InChI |
InChI=1S/C5H5N5O/c1-3-4(8-2-7-3)5(11)9-10-6/h2H,1H3,(H,7,8) |
InChI-Schlüssel |
IDEIHGRHKDPZHY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=CN1)C(=O)N=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[ethyl(methyl)amino]propan-1-ol](/img/structure/B13898959.png)



![3-prop-1-ynyl-2H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B13898984.png)
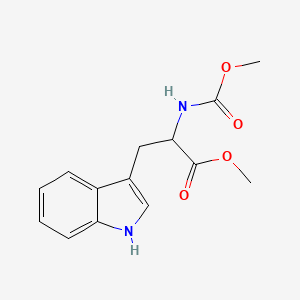
![tert-butyl N-[5-chloro-2-[methoxy(methylamino)carbamoyl]phenyl]carbamate](/img/structure/B13899011.png)
![9H-Pyrido[2,3-b]indole-4-carbonitrile](/img/structure/B13899012.png)
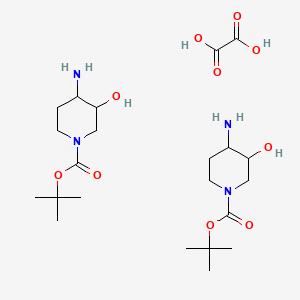

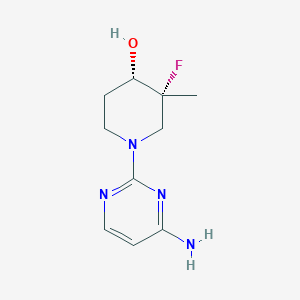

![1-(3-Oxa-8-azabicyclo[3.2.1]octan-8-yl)propan-2-ol](/img/structure/B13899047.png)
